molecular formula C12H14N2O2 B1589013 Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate CAS No. 71056-58-1

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate

Cat. No.: B1589013
CAS No.: 71056-58-1
M. Wt: 218.25 g/mol
InChI Key: WPRKJQVJYKGTLF-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Characterization

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (C$${12}$$H$${14}$$N$${2}$$O$${2}$$, molecular weight: 218.25 g/mol) features a planar indole core substituted with a methyl group at the N1 position, an amino group at C5, and an ethyl ester moiety at C2 (Figure 1). While direct single-crystal X-ray diffraction data for this compound remains unpublished, structural analogs provide insights into its likely conformation. For example, ethyl 1H-indole-2-carboxylate crystallizes in the monoclinic space group $$P2_1/c$$ with a herringbone packing motif stabilized by N–H···O hydrogen bonds between indole NH and ester carbonyl groups. The introduction of a methyl group at N1 and an amino group at C5 in the target compound is expected to disrupt this dimerization pattern, potentially leading to altered crystal packing dominated by C–H···O interactions or π-stacking.

Table 1: Key structural parameters of related indole carboxylates

Compound Space Group Hydrogen Bonding Motifs π-Stacking Distance (Å)
Ethyl 1H-indole-2-carboxylate $$P2_1/c$$ N–H···O (2.877 Å), R$$_2$$$$^2$$(10) 3.45–3.62
5-Methoxy-1H-indole-2-carboxylic acid $$P2_1/c$$ O–H···O (2.689 Å), C–H···O (3.112 Å) 3.78

Properties

IUPAC Name

ethyl 5-amino-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRKJQVJYKGTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465442
Record name Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71056-58-1
Record name 1H-Indole-2-carboxylic acid, 5-amino-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71056-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material

Reduction Procedure

  • Catalyst : 10% palladium on activated carbon (Pd/C)
  • Solvent : Methanol (MeOH)
  • Atmosphere : Hydrogen gas (H₂)
  • Conditions : Stirring at room temperature (~20°C) for approximately 12 hours

Reaction Description

The nitro group on the indole ring is hydrogenated in the presence of Pd/C catalyst under hydrogen atmosphere. This catalytic hydrogenation reduces the nitro substituent to an amino group, yielding this compound with a reported yield of about 77%.

Reaction Scheme Summary

Step Reagent/Condition Transformation Yield (%)
1 Ethyl 1-methyl-5-nitroindole-2-carboxylate Starting material
2 10% Pd/C, H₂, MeOH, 20°C, 12 h Nitro group reduction to amino group 77

Detailed Research Findings and Analysis

Catalytic Hydrogenation Efficiency

  • The use of 10% Pd/C as a catalyst in methanol under hydrogen atmosphere is a well-established method for selective reduction of aromatic nitro groups to amines.
  • The reaction proceeds smoothly at ambient temperature, minimizing side reactions or degradation of the indole core.
  • The 77% yield indicates a relatively high conversion efficiency, suitable for preparative and research-scale synthesis.

Purity and Characterization

  • The product is typically characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the presence of the amino group and the integrity of the ester moiety.
  • The indole ring system remains intact, and the methyl substitution at the 1-position is preserved during the reduction.

Alternative Synthetic Routes

  • While the catalytic hydrogenation of the nitro precursor is the most straightforward and documented method, alternative routes may involve multi-step synthesis starting from simpler indole derivatives, including nitration, reduction, and carboxylation steps to install the necessary functional groups.
  • Such multi-step syntheses are more complex and less commonly employed for this compound but may be relevant for structural analog development or when specific isotopic labeling is desired.

Comparative Data Table of Key Parameters

Parameter Details
CAS Number 71056-58-1
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Starting Material Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate
Catalyst 10% Palladium on activated carbon
Solvent Methanol
Atmosphere Hydrogen gas
Temperature Room temperature (~20°C)
Reaction Time 12 hours
Yield Approximately 77%

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Pharmaceutical Development

Precursor in Drug Synthesis
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. The indole structure is prevalent in many pharmaceuticals, making this compound a valuable building block for developing new drugs targeting a range of diseases, including cancer and neurological disorders .

Anticancer Research
Recent studies have shown that derivatives of indole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have been tested for their efficacy against mutant EGFR/BRAF pathways, demonstrating potential as anticancer agents . this compound's structural features may enhance its biological activity, making it a candidate for further exploration in cancer therapeutics.

Biological Interactions

Mechanism of Action
Research indicates that this compound interacts with various biological molecules, including enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its therapeutic potential. For example, studies have shown that similar indole derivatives can inhibit specific methyltransferases, which are involved in critical cellular processes .

Potential as Integrase Inhibitors
Indole derivatives have been identified as promising candidates for HIV integrase inhibitors. The binding interactions of these compounds with integrase suggest that they can effectively inhibit viral replication by disrupting the enzyme's function . this compound may share similar properties, warranting further investigation into its antiviral capabilities.

Synthesis and Structural Insights

Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving catalytic hydrogenation of precursors such as ethyl 1-methyl-5-nitroindole-2-carboxylate . The efficiency and yield of these synthetic routes are critical for scaling up production for research and industrial applications.

Structural Comparisons
The unique combination of an amino group and an ester functional group on the indole ring contributes to the compound's distinct biological activities. Comparative analysis with related compounds highlights its moderate lipophilicity, which may enhance bioavailability compared to more hydrophilic analogs.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Variations

The biological and chemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of ethyl 5-amino-1-methyl-1H-indole-2-carboxylate with structurally similar compounds:

Table 1: Comparative Analysis of Key Indole Derivatives
Compound Name Molecular Formula Substituents (Position) Key Differences in Properties/Activity References
This compound C₁₂H₁₄N₂O₂ 1-Me, 5-NH₂, 2-COOEt Enhanced reactivity due to amino group; potential antimicrobial activity .
Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate C₁₇H₁₄N₂O₄ 5-(4-NO₂C₆H₄), 2-COOEt Nitro group increases electron-withdrawing effects, altering reactivity and biological activity (e.g., antitumor potential) .
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate C₁₂H₁₄N₂O₃ 3-NH₂, 5-OMe, 2-COOEt Methoxy group enhances solubility; antiviral activity reported .
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate C₁₃H₁₃NO₃ 5-OH, 2-Me, 3-COOEt Hydroxy group enables hydrogen bonding; used as a 5-lipoxygenase inhibitor .
Methyl 5-ethynyl-1H-indole-2-carboxylate C₁₁H₉NO₂ 5-C≡CH, 2-COOMe Ethynyl group enables click chemistry applications; anti-inflammatory activity observed .
Ethyl 5-bromo-1-methylindole-2-carboxylate C₁₂H₁₂BrNO₂ 5-Br, 1-Me, 2-COOEt Bromine substitution enhances halogen bonding; used in photodynamic therapy .

Biological Activity

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including antiviral, anticancer, and antimicrobial research.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₄N₂O₂ and a molar mass of approximately 218.25 g/mol. The compound features an indole ring, which is a common structural motif in many biologically active molecules, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The indole core can bind to specific receptors and enzymes, modulating their activity. This interaction can lead to significant changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
  • Antiviral Activity : Studies have indicated that compounds with similar structures can inhibit viral replication by targeting viral enzymes like integrase. For example, indole derivatives have shown promise as HIV integrase inhibitors, suggesting a potential pathway for this compound .

Antiviral Properties

Research has demonstrated that this compound may exhibit antiviral properties. Its structural analogs have been studied for their ability to inhibit HIV integrase, with some derivatives showing IC50 values as low as 12.41 μM . This indicates a strong potential for development into antiviral agents.

Anticancer Activity

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, related indole compounds have displayed significant antiproliferative activities against A549 lung cancer cells and other rapidly dividing tumor cells .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 μg/mL
MRSA<1 μg/mL
Mycobacterium tuberculosisNotable inhibition observed
Candida albicansModerate activity (MIC ~7.80 μg/mL)

These results highlight the compound's potential as a therapeutic agent against resistant strains of bacteria and fungi .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Antiviral Screening : A study examined the integrase inhibitory activity of related indole derivatives, revealing that structural modifications could enhance antiviral potency significantly .
  • Anticancer Research : Another investigation assessed the antiproliferative effects of indole derivatives on various cancer cell lines, emphasizing the importance of the indole structure in mediating these effects .
  • Antimicrobial Efficacy : Research on novel indole derivatives demonstrated their effectiveness against antibiotic-resistant strains, particularly MRSA and Mycobacterium tuberculosis, indicating a promising avenue for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate?

  • Methodological Answer : The synthesis of ethyl indole-2-carboxylate derivatives typically involves multi-step reactions. For analogous compounds, nucleophilic substitution (e.g., bromine replacement with amines) and condensation reactions are common. For example, ethyl 5-bromo-1H-indole-2-carboxylate derivatives undergo substitution with amines under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Hydrolysis of the ethyl ester group using NaOH in ethanol, followed by acid workup, can yield carboxylic acid derivatives for further functionalization .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR are critical for confirming the indole scaffold, substituent positions (e.g., methyl and amino groups), and ester functionality.
  • HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity and molecular weight verification. For example, ethyl indole derivatives often exhibit molecular ion peaks matching their calculated masses (e.g., ~250–300 g/mol) .
  • TLC : Used to monitor reaction progress, with ethyl acetate/hexane (30:70) as a common solvent system .

Q. How does the amino group at position 5 influence the compound’s reactivity and biological activity?

  • Methodological Answer : The 5-amino group enhances nucleophilicity, enabling coupling reactions (e.g., amidation or Schiff base formation). In SAR studies, amino-substituted indoles show improved binding to targets like enzymes or receptors compared to halogenated analogs . For example, ethyl 5-carbamoyl-1H-indole-2-carboxylate derivatives exhibit enhanced interactions with hydrophobic protein pockets .

Q. What crystallographic tools can resolve structural ambiguities in derivatives?

  • Methodological Answer :
  • SHELXL : Refines small-molecule structures using high-resolution X-ray data. It is widely used for determining bond lengths, angles, and torsional parameters .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement and confirm the 3D arrangement of substituents (e.g., methyl and ester groups) .

Q. How can conflicting data on reaction yields be resolved?

  • Methodological Answer : Contradictions in yields often arise from solvent polarity, catalyst choice, or temperature. For example:
  • Substitution Reactions : Using polar aprotic solvents (DMF) with NaH improves nucleophilic displacement of bromine vs. K₂CO₃ .
  • Hydrolysis : Controlled pH during acid workup minimizes byproduct formation .

Q. What strategies optimize the compound’s stability in biological assays?

  • Methodological Answer :
  • Storage : -20°C under nitrogen to prevent oxidation of the amino group .
  • Buffer Compatibility : Use PBS (pH 7.4) or DMSO for in vitro studies, avoiding strong acids/bases that hydrolyze the ester .

Methodological Challenges

Q. How to address low yields in amide coupling reactions involving the 5-amino group?

  • Methodological Answer :
  • Activation : Use HATU or EDCI/HOBt to activate carboxylates for coupling with amines.
  • Solvent Optimization : DMF or dichloromethane improves reagent solubility .

Q. What computational methods predict binding modes of this compound with biological targets?

  • Methodological Answer :
  • Docking (AutoDock Vina) : Models interactions with enzymes (e.g., kinases) using the compound’s 3D structure (SMILES: CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)N)C) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Data Contradictions and Solutions

Q. Why do some studies report conflicting melting points for similar indole derivatives?

  • Methodological Answer :
    Variations arise from polymorphism or impurities. Recrystallization from ethanol/water mixtures improves purity, while differential scanning calorimetry (DSC) confirms phase transitions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Reactant of Route 2
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Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate

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